2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI)
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Overview
Description
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) is a chemical compound with the molecular formula C_7H_8N_2O_3. It is a derivative of acrylic acid and is characterized by the presence of an acetylamino group, a cyano group, and a methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acrylic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the reaction of acrylic acid with an acetylamino compound and a cyano compound under controlled conditions to form the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use in drug development.
Industry: In industry, the compound is used in the production of polymers, coatings, and other materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group and cyano group play key roles in its reactivity and binding to target molecules. The compound can modulate enzymatic activity, alter cellular signaling pathways, and affect gene expression, leading to various biological effects.
Comparison with Similar Compounds
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) can be compared with other similar compounds, such as:
Acrylic Acid Derivatives: Compounds like acrylic acid and its derivatives share structural similarities but differ in their functional groups and reactivity.
Acetylamino Compounds: Compounds containing acetylamino groups, such as N-acetylcysteine, have different biological activities and applications.
Cyano Compounds: Compounds with cyano groups, such as cyanocobalamin (vitamin B12), exhibit unique properties and uses.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl (E)-2-acetamido-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)9-6(3-4-8)7(11)12-2/h3H,1-2H3,(H,9,10)/b6-3+ |
InChI Key |
CWKRIFSHBRVBOH-ZZXKWVIFSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C#N)/C(=O)OC |
Canonical SMILES |
CC(=O)NC(=CC#N)C(=O)OC |
Origin of Product |
United States |
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